molecular formula C28H33I2NO5 B1665818 2,2-Dimethylpropyl 3-(4-(2-(diethylamino)ethoxy)-3,5-diiodobenzoyl)2-benzofuranacetate CAS No. 345267-16-5

2,2-Dimethylpropyl 3-(4-(2-(diethylamino)ethoxy)-3,5-diiodobenzoyl)2-benzofuranacetate

Cat. No. B1665818
M. Wt: 717.4 g/mol
InChI Key: CUQPCYVDLBUFHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ATI 2054 is an amiodarone homolog with amiodarone-like electrophysiological actions. ATI 2054 may be useful as an antiarrythmic agent for the treatment of tachyarrhythmias

Scientific Research Applications

  • Synthesis and Characterization : A study focused on the synthesis and characterization of novel compounds, including a derivative similar to the compound , emphasizing the importance of understanding their chemical properties for further applications (Power et al., 2014).

  • Biological Evaluation and Antipsychotic Potential : Research into compounds structurally related to the one mentioned has explored their potential as antipsychotic agents. This includes studying their synthesis, pharmacological evaluation, and how they interact with biological systems (Wise et al., 1987).

  • Photoinitiator Properties in Polymerization : Another study investigated the role of related compounds as photoinitiators in the polymerization of methyl methacrylate. This showcases the compound's potential application in materials science and polymer chemistry (Mateo et al., 1991).

  • Photophysical Properties : The excited-state behavior of compounds similar in structure, such as in photoacidity and charge transfer, has been extensively studied. This research is crucial for understanding the photophysical properties of these compounds and their potential applications in photochemistry and sensor development (Vázquez et al., 2015).

properties

CAS RN

345267-16-5

Product Name

2,2-Dimethylpropyl 3-(4-(2-(diethylamino)ethoxy)-3,5-diiodobenzoyl)2-benzofuranacetate

Molecular Formula

C28H33I2NO5

Molecular Weight

717.4 g/mol

IUPAC Name

2,2-dimethylpropyl 2-[3-[4-[2-(diethylamino)ethoxy]-3,5-diiodobenzoyl]-1-benzofuran-2-yl]acetate

InChI

InChI=1S/C28H33I2NO5/c1-6-31(7-2)12-13-34-27-20(29)14-18(15-21(27)30)26(33)25-19-10-8-9-11-22(19)36-23(25)16-24(32)35-17-28(3,4)5/h8-11,14-15H,6-7,12-13,16-17H2,1-5H3

InChI Key

CUQPCYVDLBUFHA-UHFFFAOYSA-N

SMILES

CCN(CC)CCOC1=C(C=C(C=C1I)C(=O)C2=C(OC3=CC=CC=C32)CC(=O)OCC(C)(C)C)I

Canonical SMILES

CCN(CC)CCOC1=C(C=C(C=C1I)C(=O)C2=C(OC3=CC=CC=C32)CC(=O)OCC(C)(C)C)I

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ATI 2054, ATI2054, ATI-2054

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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